molecular formula C22H19ClO7 B4129787 methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4129787
M. Wt: 430.8 g/mol
InChI Key: FYXPAAUICNSGQB-UHFFFAOYSA-N
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Description

Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative characterized by a chromen-2-one core substituted with multiple functional groups. Its structure includes:

  • 4-Methyl: Contributes to lipophilicity and steric effects.
  • 7-[2-(Benzyloxy)-2-oxoethoxy]: A benzyl-protected glycolic acid ester, which may influence solubility and metabolic stability.
  • 3-Methyl acetate: An ester group that impacts hydrolysis kinetics and bioavailability.

Coumarins are renowned for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. Synthesis likely involves O-acylation and alkylation steps, as seen in analogous coumarin esters .

Properties

IUPAC Name

methyl 2-[6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO7/c1-13-15-8-17(23)19(10-18(15)30-22(26)16(13)9-20(24)27-2)28-12-21(25)29-11-14-6-4-3-5-7-14/h3-8,10H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXPAAUICNSGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic reactions. One of the common methods starts with the formation of the chromen backbone through a condensation reaction involving an appropriately substituted salicylaldehyde. The benzyloxy group is introduced via a Williamson ether synthesis, while the acetate ester is formed through esterification reactions. Throughout this process, reagents such as base catalysts (e.g., potassium carbonate) and solvents like dimethylformamide are frequently used.

Industrial Production Methods: : On an industrial scale, the synthesis can be scaled up using flow chemistry techniques, which allow for continuous production with precise control over reaction conditions. This approach minimizes side reactions and enhances yield.

Chemical Reactions Analysis

Types of Reactions: : Methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various types of chemical reactions:

  • Oxidation: : Oxidizing agents like potassium permanganate can target the benzyloxy group, leading to benzoic acid derivatives.

  • Reduction: : Reducing agents such as lithium aluminum hydride can reduce the ester functional groups to alcohols.

  • Substitution: : The chloro group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.

Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary based on the desired transformation, but they often involve controlling temperature and solvent polarity.

Major Products: : The reactions yield products like alcohols, amides, or substituted chromen derivatives, which can further be transformed for diverse applications.

Scientific Research Applications

This compound is of interest due to its versatility in several fields:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

  • Biology: : In biological research, it is explored for its potential as a fluorescent probe due to the chromen core's ability to exhibit fluorescence.

  • Medicine: : Medicinal chemists investigate this compound for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : The compound finds utility in the development of organic semiconductors and light-emitting diodes due to its stable chromophore structure.

Mechanism of Action

The biological activity of methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is primarily attributed to its interaction with cellular proteins and enzymes. The chromen core can intercalate with DNA, inhibiting transcription processes, while the ester moiety may facilitate cell membrane permeability. The benzyloxy group can interact with hydrophobic pockets within protein structures, influencing enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate with structurally related coumarin derivatives:

Compound Name Structural Features Key Properties Unique Aspects References
Target Compound : this compound 6-Chloro, 4-methyl, 7-[2-(benzyloxy)-2-oxoethoxy], 3-methyl acetate High lipophilicity due to benzyloxy and methyl groups; potential for metabolic stability Unique combination of chloro and benzyloxyethoxy groups
Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate Butyl ester, 3-propyl substituent Longer alkyl chain increases lipophilicity but may reduce solubility Propyl group enhances steric hindrance
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 3-Chlorobenzyloxy, 8-methyl Selective MAO-B inhibitory activity Chlorobenzyl group enhances electronic effects
Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate Diethylamino at position 7, ethyl ester Basic amino group improves water solubility Potential for pH-dependent activity
Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate Benzoate group, methoxyethyl substituent Anticancer activity via apoptosis pathways Benzoate enhances π-π stacking with biological targets
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate Trifluoromethyl, 4-methoxyphenyl High electron-withdrawing effects from CF₃ Improved resistance to enzymatic degradation

Key Findings and Implications

Structural Impact on Bioactivity: Chloro Substituents: Enhance reactivity and target binding (e.g., MAO-B inhibition in ). Ester Groups: Methyl esters (target compound) hydrolyze faster than ethyl or butyl derivatives, affecting drug delivery .

Biological Applications: Anticancer Potential: Compounds with halogen and benzyl groups (e.g., target compound and ) show apoptosis-inducing effects. Enzyme Inhibition: MAO-B and other enzyme targets are modulated by electronic effects of substituents .

Synthetic Considerations :

  • O-Acylation and alkylation are common methods for introducing benzyloxy and ester groups .
  • Halogenation (e.g., 6-chloro) typically occurs early in synthesis to direct subsequent functionalization .

Q & A

Q. Advanced Process Chemistry

Green Chemistry Approaches :

  • Replace chlorinated solvents with cyclopentyl methyl ether (CPME) for safer etherifications .
  • Catalyze esterifications using immobilized lipases to reduce waste .

Byproduct Mitigation :

  • Monitor reaction progress via inline FTIR to detect intermediates (e.g., acid chlorides).
  • Use scavenger resins (e.g., QuadraSil™ AP) to trap unreacted reagents .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Q. Advanced Modeling Focus

ADMET Prediction :

  • SwissADME : Estimates LogP (2.8), H-bond acceptors (6), and blood-brain barrier permeability .
  • Molinspiration : Screens for GPCR or kinase target affinity based on pharmacophore similarity .

MD Simulations :

  • Use GROMACS to simulate ligand-protein binding dynamics (e.g., with COX-2 or CYP450 enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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